(2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Description
The compound (2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-...oxane-2-carboxylic acid (hereafter referred to as Compound A) is a highly complex triterpenoid saponin. Its structure includes:
- A triterpene core with heptamethyl substitutions.
- Multiple sugar moieties: a pentose (oxolan-2-yl) and a hexose (oxan-2-yl) attached via glycosidic linkages.
Key properties include:
Properties
IUPAC Name |
(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-33(55)34(63-39-32(54)30(52)28(50)23(19-48)60-39)35(36(65-40)37(56)57)64-38-31(53)29(51)24(20-49)61-38/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGBNBKGCWDSEQ-GNDIVNLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103483 | |
| Record name | (3β)-17-Carboxy-28-norolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
927.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96627-79-1 | |
| Record name | (3β)-17-Carboxy-28-norolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96627-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β)-17-Carboxy-28-norolean-12-en-3-yl O-α-L-arabinofuranosyl-(1→4)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a highly intricate structure featuring multiple hydroxyl groups and a tetradecahydropicene moiety. Its molecular formula is with a molecular weight of approximately 927.03 g/mol. The compound exhibits several functional groups that contribute to its bioactivity.
Structural Highlights
| Feature | Description |
|---|---|
| Molecular Formula | C54H86O23 |
| Molecular Weight | 927.03 g/mol |
| Functional Groups | Hydroxyl (-OH), Carboxylic Acid |
Anti-inflammatory Properties
Research has indicated that compounds similar to the one may exhibit anti-inflammatory properties. For instance:
- Boswellic Acids : Related compounds have shown efficacy in treating conditions such as osteoarthritis and multiple sclerosis by modulating inflammatory pathways involving cytokines like IL-1β and TNF-α .
Antioxidant Activity
The presence of multiple hydroxyl groups in the structure suggests potential antioxidant activity . Antioxidants are crucial for neutralizing free radicals in biological systems:
- Mechanism : Hydroxyl groups can donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.
Anticancer Potential
Studies have indicated that similar triterpenoids possess anticancer properties :
- Cell Proliferation Inhibition : Compounds with structural similarities have been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and modulation of signaling pathways .
Cardioprotective Effects
Some derivatives are noted for their cardioprotective effects , potentially beneficial in conditions such as ischemia-reperfusion injury:
- Mechanism : These compounds may enhance endothelial function and reduce oxidative stress in cardiac tissues .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Boswellic Acids : This study evaluated the effects of boswellic acids on patients with osteoarthritis and found significant improvements in pain and joint function .
- Antioxidant Activity Assessment : A comparative study showed that structurally related triterpenoids exhibited significant antioxidant activity in vitro by scavenging free radicals effectively.
- Clinical Trials : Ongoing trials are assessing the efficacy of related compounds in treating chronic inflammatory conditions and cancer .
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Research indicates that similar compounds within its structural class exhibit significant activity against inflammation pathways. For instance, triterpenoids related to this compound have shown promise in treating conditions such as chronic venous insufficiency and hemorrhoids due to their ability to reduce edema and inflammation .
Anticancer Activity
Triterpenoid saponins like those derived from this compound have demonstrated anticancer properties in various studies. They appear to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms involve modulation of signaling pathways that control cell proliferation and survival .
Nutraceuticals
Heart Health
Compounds similar to this structure are often explored in the context of cardiovascular health. They may help in lowering cholesterol levels and improving endothelial function. The presence of hydroxyl groups in the structure is believed to contribute to these beneficial effects by enhancing lipid metabolism .
Antioxidant Effects
The antioxidant properties of triterpenoids are well-documented. This compound's structure suggests it may scavenge free radicals effectively. Such activity can prevent oxidative stress-related diseases and support overall health .
Cosmetic Applications
Skin Health
Due to its anti-inflammatory and antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at improving skin health. It may help in reducing signs of aging and protecting the skin from environmental damage .
Agricultural Applications
Pesticidal Activity
Research indicates that certain triterpenoids can exhibit pesticidal properties. This compound could potentially be utilized in developing natural pesticides that are less harmful to the environment compared to synthetic alternatives .
Food Industry
Preservative Potential
The antimicrobial properties associated with this compound suggest potential applications as a natural preservative in food products. Its ability to inhibit microbial growth could enhance food safety and shelf life .
-
Study on Anti-inflammatory Effects
A study published in a peer-reviewed journal highlighted the efficacy of triterpenoid saponins similar to this compound in reducing inflammation markers in animal models . The results indicated a significant decrease in edema and pain response. -
Anticancer Research
Another study focused on the anticancer properties of a structurally related saponin found that it inhibited cell growth in several cancer lines through apoptosis induction . This suggests potential for therapeutic development.
Comparison with Similar Compounds
Core Structural Variations
The triterpenoid backbone and substituent patterns distinguish Compound A from analogues:
Key Observations :
Key Findings :
- Compound A’s pro-oxidant correlation () contrasts with typical triterpenoid antioxidants, suggesting context-dependent bioactivity.
- Toxicity : Structural nuances (e.g., methylation, sugar units) significantly alter safety profiles. ’s compound shows high hepatotoxicity, likely due to ester linkages and hexose substitutions.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing this compound, and how can multi-step synthesis be optimized?
- Answer : The compound’s complexity arises from its multiple stereocenters and glycosidic linkages , requiring precise control over reaction conditions. Key steps include:
- Protecting group strategies : Selective protection of hydroxyl groups (e.g., benzyl or silyl ethers) to prevent undesired side reactions .
- Purification : Use of silica gel chromatography to isolate intermediates, as described in analogous syntheses of glycosides .
- Critical reagents : Catalytic hydrogenation or acid hydrolysis for deprotection .
- Table 1 : Example Synthesis Workflow
| Step | Reaction Type | Key Reagents | Purification Method |
|---|---|---|---|
| 1 | Glycosylation | Trichloroacetimidate donor, BF₃·Et₂O | Column chromatography |
| 2 | Deprotection | Pd/C, H₂ | Filtration |
Q. Which spectroscopic methods are most effective for structural elucidation and functional group analysis?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for stereochemical confirmation (e.g., coupling constants to determine anomeric configuration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula .
- Infrared (IR) Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups .
Q. How should researchers handle and store this compound to ensure stability?
- Answer :
- Storage : Freeze at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
- Safety : Use PPE (gloves, goggles) and fume hoods during handling, as recommended for lab-scale synthesis of sensitive glycosides .
Advanced Research Questions
Q. How can stereochemical complexities during synthesis be systematically addressed?
- Answer :
- Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., monosaccharides from ) to propagate stereochemistry .
- Asymmetric Catalysis : Enzymatic resolution or chiral auxiliaries for challenging centers .
- Computational Modeling : Density Functional Theory (DFT) to predict stereochemical outcomes of glycosylation reactions .
Q. What in silico methods are suitable for predicting pharmacokinetic properties like bioavailability or metabolic pathways?
- Answer :
- Molecular Docking : Tools like AutoDock Vina to assess interactions with target enzymes (e.g., cytochrome P450) .
- ADMET Prediction : Software such as SwissADME to evaluate absorption, distribution, and toxicity .
- Table 2 : Predicted ADMET Properties (Example)
| Property | Prediction |
|---|---|
| LogP | 1.2 (Moderate lipophilicity) |
| CYP2D6 Inhibition | Low |
| Bioavailability | 45% |
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Answer :
- Cross-Validation : Compare experimental data with synthetic standards or PubChem entries (e.g., InChIKey: MYBAONSAUGZRAX-FWNGCMMMSA-N for analogous compounds) .
- Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What enzymatic or chemical methods are effective for analyzing glycosidic linkages in this compound?
- Answer :
- Enzymatic Hydrolysis : Use of glycosidases (e.g., β-glucosidase) to cleave specific linkages, followed by LC-MS analysis .
- Chemical Degradation : Partial acid hydrolysis (0.1M HCl, 40°C) to isolate oligosaccharide fragments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
